

Application Notes and Protocols for Measuring NMK-TD-100 Tubulin Binding

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Compound of Interest

Compound Name: Nmk-TD-100

Cat. No.: B13441705

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These application notes provide a comprehensive overview of the techniques used to characterize the binding of the novel microtubule modulating agent, **NMK-TD-100**, to its target protein, tubulin. The protocols detailed below are designed to enable researchers to reproduce and further investigate this interaction, which is crucial for understanding the compound's mechanism of action as a potential chemotherapeutic agent.

NMK-TD-100 has been identified as a potent inhibitor of cancer cell growth, exerting its effect by disrupting microtubule dynamics. It achieves this by binding directly to tubulin, the fundamental protein subunit of microtubules. This binding event inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Summary of Quantitative Binding Data

The interaction between **NMK-TD-100** and tubulin has been quantitatively characterized using various biophysical techniques. The key binding parameters are summarized in the table below.

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	~1 μ M	Fluorescence Spectroscopy	
Stoichiometry (NMK-TD-100:Tubulin)	1:1	Fluorescence Spectroscopy (Job's Plot)	
IC50 (Tubulin Polymerization Inhibition)	17.5 \pm 0.35 μ M	Turbidity-based Assay	
Binding Site	Near the colchicine binding site	Fluorescence Spectroscopy & Molecular Modeling	

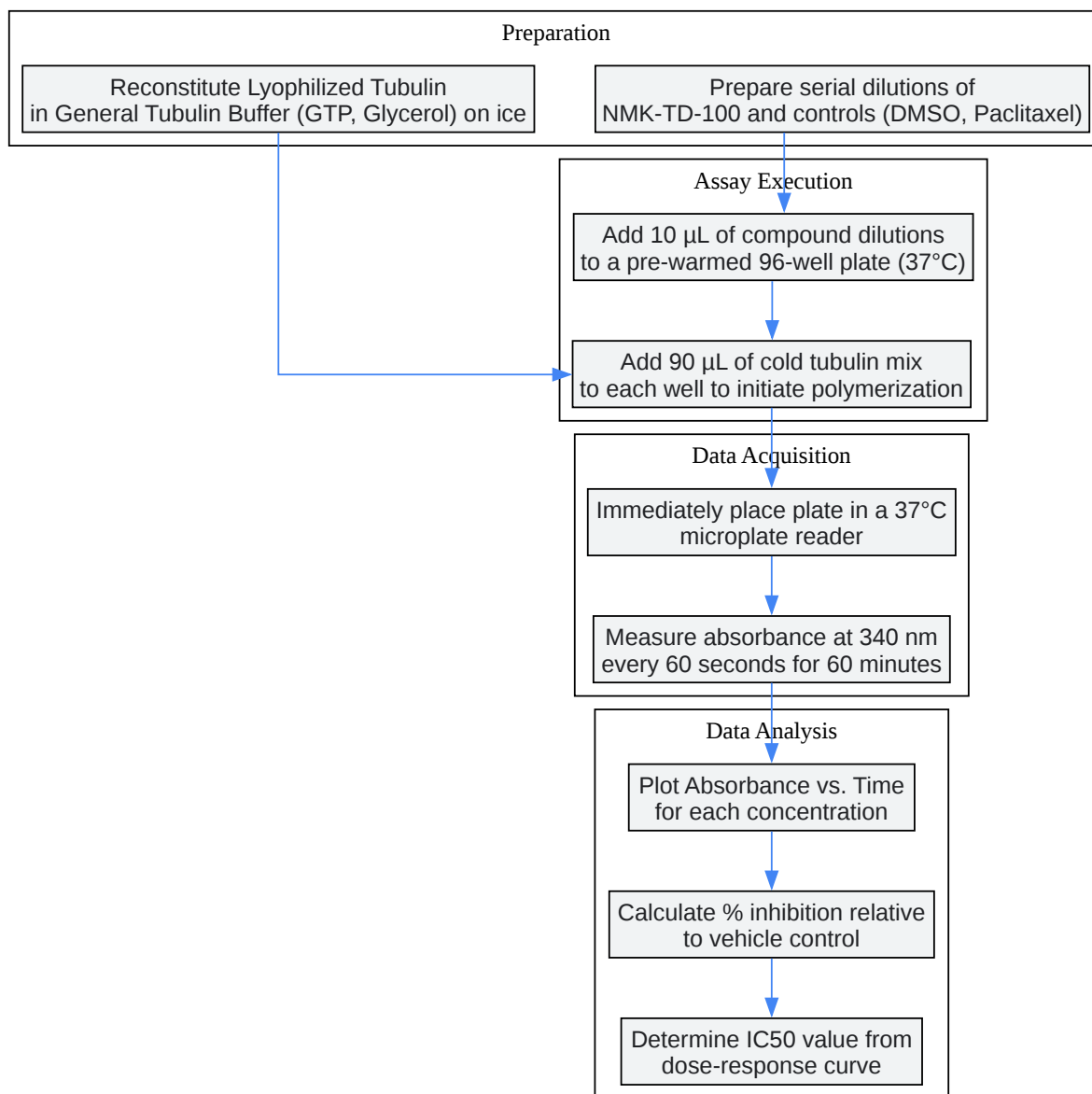
Experimental Protocols

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of **NMK-TD-100** on the in vitro polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

Principle: The polymerization of tubulin into microtubules causes light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization, like **NMK-TD-100**, will reduce the rate and extent of this absorbance increase.

Workflow Diagram:



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Caption: Workflow for the turbidity-based tubulin polymerization assay.

Materials:

- Lyophilized tubulin (>99% pure)
- General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (100 mM)
- Glycerol
- **NMK-TD-100**
- Positive control (e.g., Nocodazole or Colchicine)
- Vehicle control (e.g., DMSO)
- Temperature-controlled microplate reader
- 96-well plates

Protocol:

- Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep this mix on ice until use.
- Compound Preparation: Prepare a series of 10x concentrated dilutions of **NMK-TD-100** in General Tubulin Buffer. Also, prepare 10x solutions of the positive and vehicle controls.
- Assay Initiation:
 - Pre-warm a 96-well plate to 37°C.
 - Add 10 µL of each 10x compound dilution (or control) to the appropriate wells.
 - To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
- Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

- Data Analysis:
 - For each well, subtract the initial absorbance reading (time 0) to correct for background.
 - Plot the change in absorbance against time for each **NMK-TD-100** concentration and controls.
 - Determine the maximum rate of polymerization (V_{max}) and the final absorbance plateau.
 - Calculate the percentage of inhibition for each concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.

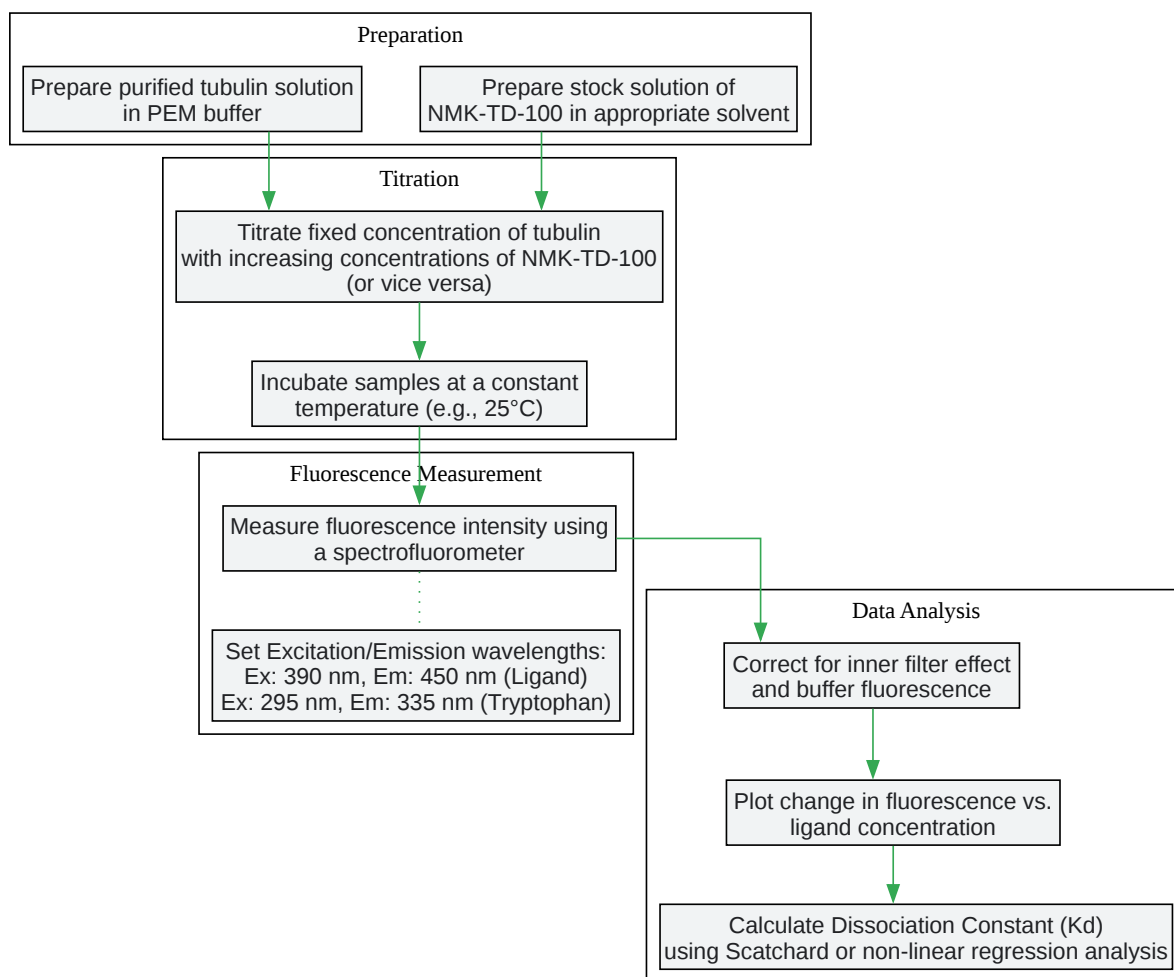
Fluorescence-Based Tubulin Binding Assay

This protocol describes how to determine the binding affinity and stoichiometry of **NMK-TD-100** to tubulin by leveraging the intrinsic fluorescence of either the compound or the protein. **NMK-TD-100**'s fluorescence is enhanced upon binding to tubulin, and it also quenches the intrinsic tryptophan fluorescence of tubulin.

Principle:

- **Ligand Fluorescence Enhancement:** The fluorescence emission of **NMK-TD-100** increases when it binds to a hydrophobic pocket on the tubulin protein. This change is proportional to the amount of bound ligand.
- **Tryptophan Fluorescence Quenching:** The binding of **NMK-TD-100** to tubulin can quench the natural fluorescence of tubulin's tryptophan residues. This quenching effect can be used to calculate binding parameters.

Workflow Diagram:



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Caption: Workflow for fluorescence-based tubulin binding analysis.

Materials:

- Purified tubulin
- PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
- **NMK-TD-100**
- Spectrofluorometer
- Quartz cuvettes

Protocol (Ligand Fluorescence Enhancement):

- Preparation: Prepare a 2 μ M solution of **NMK-TD-100** in PEM buffer. Prepare a stock solution of tubulin (e.g., 100 μ M) in the same buffer. All solutions should be kept on ice before use.
- Titration:
 - In a quartz cuvette, place the 2 μ M **NMK-TD-100** solution.
 - Sequentially add small aliquots of the tubulin stock solution to achieve final tubulin concentrations ranging from 0 to 15 μ M.
 - After each addition, mix gently and incubate for a set time (e.g., 5 minutes) at 25°C to reach equilibrium.
- Fluorescence Measurement:
 - Set the spectrofluorometer with an excitation wavelength of 390 nm and record the emission spectra from 410 to 500 nm. The peak fluorescence intensity is expected around 450 nm.
 - Record the fluorescence intensity at the emission maximum for each tubulin concentration.
- Data Analysis:

- Correct the fluorescence data for the inner filter effect if necessary.
- Plot the change in fluorescence intensity ($F - F_0$) against the tubulin concentration.
- Analyze the binding data using a suitable binding model, such as the Scatchard equation, to determine the dissociation constant (K_d).

Protocol (Tryptophan Fluorescence Quenching):

- Preparation: Prepare a 1 μ M solution of tubulin in PEM buffer. Prepare a stock solution of **NMK-TD-100**.
- Titration: To the tubulin solution in the cuvette, add increasing concentrations of **NMK-TD-100**.
- Fluorescence Measurement:
 - Excite the sample at 295 nm to selectively excite tryptophan residues.
 - Record the emission spectrum, with the peak expected around 335 nm.
- Data Analysis:
 - Plot the decrease in fluorescence intensity against the **NMK-TD-100** concentration.
 - Use the Stern-Volmer equation or non-linear regression analysis of the binding isotherm to calculate the K_d .

Complementary Techniques for Characterization

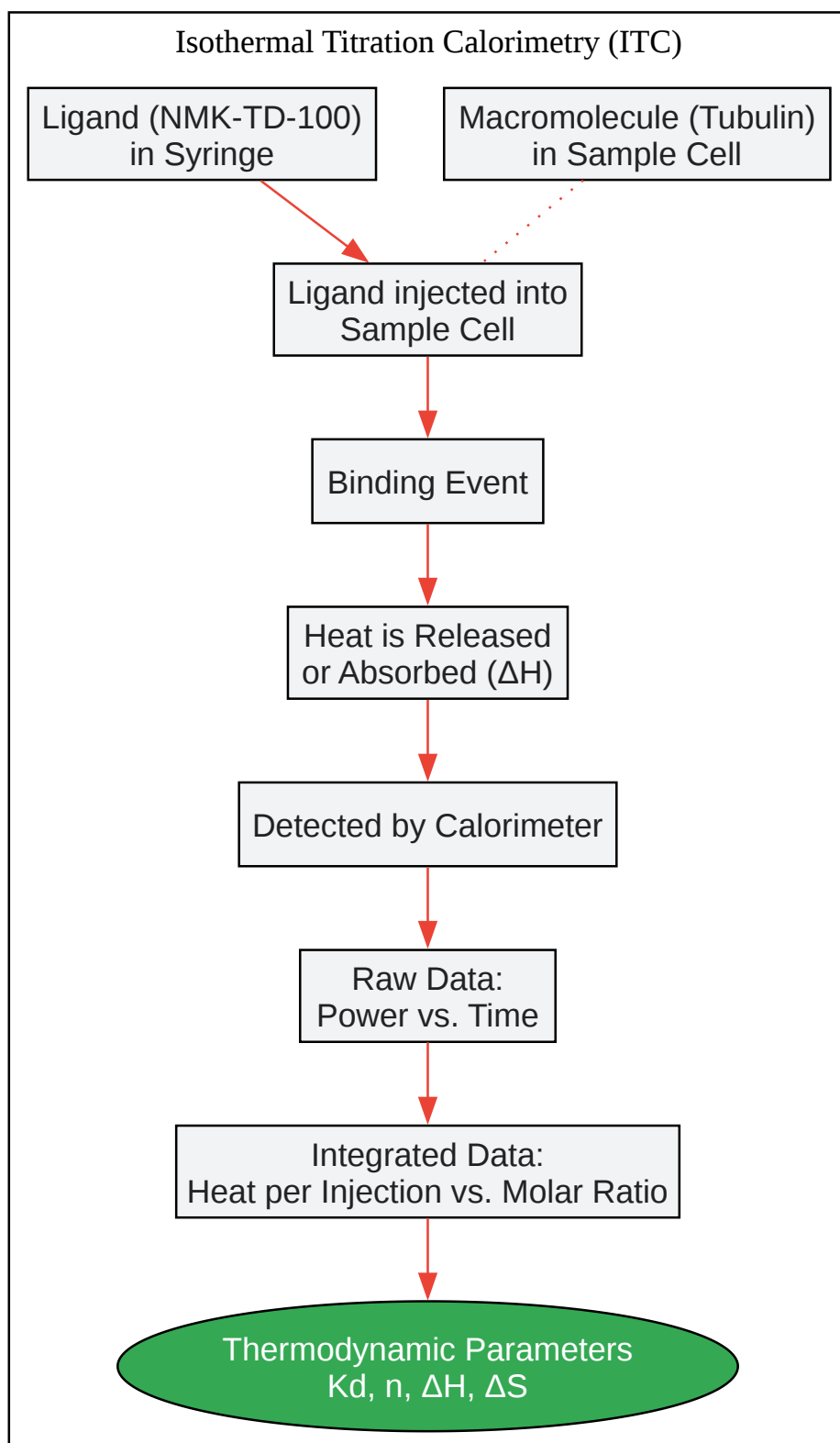
While fluorescence-based methods have been successfully used for **NMK-TD-100**, other techniques can provide a more complete thermodynamic and kinetic profile of the interaction.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH)

and entropy (ΔS) of binding in a single experiment, providing a complete thermodynamic profile of the interaction.

Signaling Pathway/Logical Relationship Diagram:



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Caption: Principle of Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One binding partner (e.g., tubulin) is immobilized on the chip, and the other (**NMK-TD-100**) is flowed over the surface. The binding and dissociation are monitored in real-time, providing kinetic data (association rate constant, k_a , and dissociation rate constant, k_d) in addition to the equilibrium dissociation constant (K_d).

Fluorescence Polarization (FP) Assay

Principle: This technique is based on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A fluorescently labeled version of **NMK-TD-100** (or a competing fluorescent ligand) would tumble slowly when bound to the much larger tubulin protein, resulting in high fluorescence polarization. In a competitive assay format, unlabeled **NMK-TD-100** would displace the fluorescent tracer, causing a decrease in polarization. This method is particularly well-suited for high-throughput screening.

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References

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